2-(2-Methylphenyl)piperidine
CAS No.: 118576-99-1
Cat. No.: VC8407181
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118576-99-1 |
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Molecular Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
IUPAC Name | 2-(2-methylphenyl)piperidine |
Standard InChI | InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3 |
Standard InChI Key | QLDMVIFAIGYZPR-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2CCCCN2 |
Canonical SMILES | CC1=CC=CC=C1C2CCCCN2 |
Introduction
2-(2-Methylphenyl)piperidine is a heterocyclic organic compound characterized by a piperidine ring substituted with a 2-methylphenyl group at the second position. This compound belongs to the class of aryl-substituted piperidines, which are often studied for their pharmacological properties and synthetic versatility.
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IUPAC Name: (2R)-1-Methyl-2-(2-methylphenyl)piperidine
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Molecular Formula:
Structural Features
The structure of 2-(2-Methylphenyl)piperidine consists of:
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A six-membered saturated nitrogen-containing ring (piperidine).
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A methyl-substituted phenyl group attached at the second position of the piperidine ring.
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A methyl group at the nitrogen atom in some derivatives.
Key Structural Data:
Property | Value |
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Molecular Formula | |
Molecular Weight | 189.30 g/mol |
InChI Key | QTWXZWLJOKZCJI-CYBMUJFWSA-N |
Stereochemistry | (R)-configuration in some derivatives . |
Synthesis Pathways
The synthesis of 2-(2-Methylphenyl)piperidine typically involves:
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Reductive Amination: A reaction between 2-methylbenzaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst.
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Cyclization Reactions: Formation of the piperidine ring from precursors like amino alcohols or halogenated intermediates.
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Catalytic Hydrogenation: Saturation of precursor compounds under hydrogenation conditions to yield the final product.
Applications and Pharmacological Relevance
Compounds containing the piperidine framework, including aryl-substituted variants like 2-(2-Methylphenyl)piperidine, have been investigated for various biological activities:
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Central Nervous System (CNS) Activity:
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Piperidine derivatives are known to interact with dopamine and serotonin receptors, making them candidates for antipsychotic or antidepressant drugs .
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Studies on related compounds have demonstrated high affinity for D, 5-HT, and 5-HT receptors, indicating potential use in treating schizophrenia or cognitive disorders .
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Antiviral Properties:
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Other Therapeutic Potentials:
Research Findings on Derivatives
Recent studies have focused on derivatives of 2-(2-Methylphenyl)piperidine to enhance its pharmacological profile:
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Binding Affinity Studies:
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Structure–Activity Relationship (SAR):
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Crystallographic Analysis:
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